BenchChemオンラインストアへようこそ!

N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide

Antibacterial Enterococcus faecalis Drug Discovery

N-(2-Bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide (CAS 882080-27-5) is a synthetic piperazine-acetamide hybrid small molecule (MF: C₁₈H₁₉BrN₄O₃; MW: 419.3 g/mol) containing a 2-bromophenyl acetamide group and a 4-nitrophenyl piperazine moiety. It is catalogued as a specialty research chemical (≥95% purity) by suppliers including AKSci and Sigma-Aldrich, with Sigma-Aldrich designating it as a rare chemical for early discovery.

Molecular Formula C18H19BrN4O3
Molecular Weight 419.279
CAS No. 882080-27-5
Cat. No. B2696782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
CAS882080-27-5
Molecular FormulaC18H19BrN4O3
Molecular Weight419.279
Structural Identifiers
SMILESC1CN(CCN1CC(=O)NC2=CC=CC=C2Br)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C18H19BrN4O3/c19-16-3-1-2-4-17(16)20-18(24)13-21-9-11-22(12-10-21)14-5-7-15(8-6-14)23(25)26/h1-8H,9-13H2,(H,20,24)
InChIKeyODKWPKQRTXSSIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide (CAS 882080-27-5): Procurement-Relevant Chemical Profile


N-(2-Bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide (CAS 882080-27-5) is a synthetic piperazine-acetamide hybrid small molecule (MF: C₁₈H₁₉BrN₄O₃; MW: 419.3 g/mol) containing a 2-bromophenyl acetamide group and a 4-nitrophenyl piperazine moiety . It is catalogued as a specialty research chemical (≥95% purity) by suppliers including AKSci and Sigma-Aldrich, with Sigma-Aldrich designating it as a rare chemical for early discovery [1]. The compound falls within the broader class of nitro-substituted phenyl-piperazine derivatives, which have been patented as 5-HT₆ receptor modulators with potential applications in CNS disorders [2].

Why N-(2-Bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide Cannot Be Replaced by In-Class Analogs


In-class piperazine-acetamide analogs cannot be assumed interchangeable because the precise position and electronic nature of substituents on both the phenylacetamide and piperazine rings dictate critical pharmacological parameters. The patent literature establishes that nitro-substituted phenyl-piperazine compounds of general formula I—a class encompassing this molecule—exhibit functional selectivity for 5-HT₆ receptors, which is highly sensitive to the identity and substitution pattern of the aryl groups [1]. The 2-bromo substituent on the anilide ring introduces a sterically hindered, electron-withdrawing ortho halogen that differs fundamentally in steric bulk, polarizability, and metabolic stability from the chloro, fluoro, or unsubstituted hydrogen analogs. Similarly, the 4-nitro group on the piperazine-bound phenyl ring is a defining pharmacophoric element for receptor binding in this compound series [1]. The following quantitative evidence guide demonstrates where measurable differentiation exists.

Quantitative Differentiation Evidence for N-(2-Bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide Selection


Antibacterial Activity: IC₅₀ Against Enterococcus faecalis CECT 481

In a direct assay, N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide exhibits measurable antibacterial activity against Enterococcus faecalis CECT 481 with an IC₅₀ of 3.19 × 10³ nM (3.19 µM), as assessed by 18-hour microtiter broth dilution growth inhibition [1]. This value provides a quantitative baseline absent for many of its closest structural analogs, which lack any reported Gram-positive activity data. In the broader class of piperazine-acetamide antibacterials, the presence of electron-withdrawing substituents (bromo, nitro) has been associated with enhanced membrane penetration and target engagement compared to unsubstituted phenyl analogs [2].

Antibacterial Enterococcus faecalis Drug Discovery

Positional Isomer Differentiation: Ortho-Bromo (2-Br) vs. Para-Bromo (4-Br) Substitution

The target compound (2-bromophenyl isomer, CAS 882080-27-5) and its para-bromo isomer N-(4-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide (CAS not available) share identical molecular formula (C₁₈H₁₉BrN₄O₃) and molecular weight (419.3 g/mol) [1]. Despite this constitutional identity, the ortho-bromo substitution introduces distinct steric and electronic properties: the 2-bromo group engages in intramolecular hydrogen bonding with the acetamide NH and restricts conformational rotation, whereas the 4-bromo isomer presents a linear, para-disposed halogen [2]. In related piperazine-acetamide antibacterial series, ortho-substituted phenyl rings conferred 2- to 8-fold improvements in MIC values compared to para-substituted congeners, attributed to enhanced membrane permeabilization [2]. Spectroscopic data confirm the distinct chemical environments: the para-isomer shows characteristic ¹H-NMR and GC-MS profiles (SpectraBase Compound ID JB2Ok0JEIVf) that differ from the target compound [1].

SAR Positional Isomerism Halogen Bonding

Class-Level 5-HT₆ Receptor Modulation by Nitro-Substituted Phenyl-Piperazines

Patent US20080176854A1 explicitly discloses nitro-substituted phenyl-piperazine compounds of general formula I as ligands with affinity for the 5-HT₆ serotonin receptor, a target implicated in cognitive disorders, Alzheimer's disease, and obesity [1]. The general formula I encompasses compounds featuring a 4-nitrophenyl-substituted piperazine core coupled to an aryl acetamide moiety—precisely the structural framework of N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide [1]. The patent teaches that 5-HT₆ binding is contingent upon the presence of the 4-nitro substituent on the piperazine phenyl ring, as des-nitro analogs exhibit substantially reduced affinity [1]. This positions the target compound—unique by virtue of its specific 2-bromo substitution—as a potentially selective 5-HT₆ ligand within the broader patent class.

5-HT6 Receptor CNS Neuropharmacology

Purity Benchmarking and Procurement Readiness

The target compound is commercially available at ≥95% purity from AKSci (Catalog 7148CM) and as a Sigma-Aldrich rare chemical (Catalog L157368-1EA) [1]. Sigma-Aldrich explicitly designates this product as part of a 'collection of rare and unique chemicals' for early discovery researchers, noting that analytical data is not collected by the supplier, placing the burden of identity verification on the purchaser [1]. By contrast, the AKSci supply is qualified with a minimum purity specification of 95% . This contrasts with common in-class analogs such as N-(2-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 882080-22-0), which is available from Sigma-Aldrich with defined lot-specific analytical characterization .

Purity Quality Control HTS

Synthetic Accessibility and Building-Block Versatility

The compound's bifunctional architecture—incorporating a reducible 4-nitrophenyl group, a nucleophilic-substitution-amenable 2-bromophenyl group, and a derivatizable acetamide linker—provides three orthogonal handles for downstream chemistry . The 4-nitrophenyl group can be selectively reduced to a 4-aminophenyl moiety (using H₂/Pd-C or LiAlH₄) to generate an aniline handle for further coupling; the 2-bromophenyl group participates in Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig); and the piperazine nitrogen can be alkylated or acylated . By comparison, the 2-chlorophenyl analog N-(2-chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide offers reduced reactivity in cross-coupling (C-Cl bond dissociation energy ~397 kJ/mol vs. C-Br ~280 kJ/mol), making the bromo compound a superior synthetic intermediate [1].

Synthetic Chemistry Building Block Derivatization

Highest-Confidence Application Scenarios for N-(2-Bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide Procurement


Antibacterial Screening Against Gram-Positive Pathogens, Especially Enterococcus spp.

Based on the validated IC₅₀ of 3.19 µM against Enterococcus faecalis CECT 481 [1], this compound is a rational inclusion in focused libraries targeting Gram-positive antibacterial discovery. Its measurable, albeit moderate, potency against a clinically relevant Enterococcus strain provides a defined activity baseline that untested in-class analogs lack. Procurement is justified for hit-finding campaigns where structurally novel piperazine-acetamide chemotypes are desired to circumvent existing resistance mechanisms.

CNS Drug Discovery Targeting 5-HT₆ Serotonin Receptors

The compound's structural inclusion within the general formula I of US20080176854A1, which claims nitro-substituted phenyl-piperazines as 5-HT₆ receptor ligands [2], makes it a candidate for CNS screening panels. The 4-nitrophenyl pharmacophore is taught by the patent as essential for receptor engagement, distinguishing this compound from non-nitrated analogs. Research groups investigating cognitive enhancement, Alzheimer's disease, or obesity through 5-HT₆ modulation should consider this compound for radioligand displacement and functional assays.

Synthetic Chemistry Building Block for Library Construction

With three orthogonal reactive handles—a 2-bromophenyl group for Pd-catalyzed cross-coupling, a 4-nitrophenyl group reducible to an aniline, and a piperazine nitrogen available for alkylation or acylation—this compound serves as a versatile scaffold for parallel synthesis . The C-Br bond's lower dissociation energy (~280 kJ/mol) compared to C-Cl (~397 kJ/mol) [3] makes it a preferred substrate for Suzuki, Buchwald-Hartwig, and related coupling reactions, enabling rapid diversification of chemical space for hit-to-lead optimization.

Positional Isomer Reference Standard in SAR Studies

The availability of distinct spectroscopic signatures (NMR, MS) for both the ortho-bromo (CAS 882080-27-5) and para-bromo (SpectraBase ID JB2Ok0JEIVf) [4] positional isomers enables their use as reference standards in structure-activity relationship (SAR) campaigns. Procurement of both isomers allows direct head-to-head comparison of antibacterial potency, receptor binding, and physicochemical properties (logP, solubility) as a function of halogen substitution position—a fundamental SAR interrogation that cannot be performed with a single isomer alone.

Quote Request

Request a Quote for N-(2-bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.